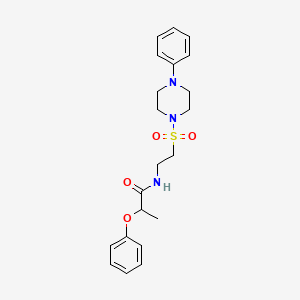

2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Drug Metabolism Studies

Research by Zmijewski et al. (2006) highlights the use of similar sulfonamide compounds in drug metabolism studies. They explored the biocatalytic system to produce mammalian metabolites of LY451395, a potent AMPA receptor potentiator, using Actinoplanes missouriensis. This demonstrates the relevance of sulfonamide derivatives in studying drug metabolism and disposition processes in preclinical species (Zmijewski et al., 2006).

2. Anticonvulsant Activity

Kamiński et al. (2015) synthesized a series of new compounds, including 1-(4-phenylpiperazin-1-yl)-propanamides, to explore their potential as hybrid anticonvulsant agents. This illustrates the use of compounds with similar structures in the development of new medications for epilepsy (Kamiński et al., 2015).

3. Development of Novel Receptor Antagonists

A study by Luo Yan et al. (2006) on the synthesis of sulfonamides for adenosine A2B receptor antagonists sheds light on the potential application of similar compounds in developing receptor antagonists. Their work involved reacting various amines with p-nitrophenoxysulfonylphenylxanthine derivatives, demonstrating a method relevant to the synthesis of compounds like 2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide (Luo Yan et al., 2006).

4. Investigation of Biological Activity

Research on sulfonamide-derived compounds and their transition metal complexes by Chohan and Shad (2011) highlights the exploration of biological activities, such as antibacterial and antifungal effects. This indicates the potential of similar compounds in the study of new drugs with specific biological properties (Chohan & Shad, 2011).

5. Herbicidal Applications

A study by Hu Fang-zhong (2006) focused on synthesizing novel substituted arylureasulfonyl phenoxy propanates and evaluating their herbicidal activities. This suggests the use of similar sulfonamide derivatives in developing new agrochemicals (Hu Fang-zhong, 2006).

Future Directions

The future directions for the study of “2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide” and similar compounds could involve further exploration of their potential therapeutic applications, particularly in relation to their inhibitory activities against acetylcholinesterase . This could provide an opportunity for chemists to design new derivatives that enhance safety and efficacy .

Mechanism of Action

Target of Action

The primary target of 2-phenoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}propanamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The increased acetylcholine can then bind to more receptors, enhancing cholinergic neurotransmission .

Biochemical Pathways

The inhibition of AChE affects the cholinergic neurotransmission pathway. By preventing the breakdown of acetylcholine, the compound enhances the signaling in this pathway. This can lead to improved memory and cognition, particularly in conditions where these functions are impaired, such as Alzheimer’s disease .

Result of Action

The result of the compound’s action is an enhancement of cholinergic neurotransmission. This is achieved by increasing the availability of acetylcholine, which can lead to improved memory and cognition . This makes the compound a potential candidate for the treatment of conditions like Alzheimer’s disease .

Properties

IUPAC Name |

2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-18(28-20-10-6-3-7-11-20)21(25)22-12-17-29(26,27)24-15-13-23(14-16-24)19-8-4-2-5-9-19/h2-11,18H,12-17H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVONDYDWYZQZOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-methoxy-1,2-oxazole-5-carboxylate](/img/structure/B2439962.png)

![1-(3-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2439970.png)

![2-cyclopropyl-5-((1-methyl-1H-imidazol-4-yl)sulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2439971.png)

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B2439975.png)

![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2439984.png)